molecular formula C23H27ClN8O5 B11934917 PI3K-IN-19 hydrochloride

PI3K-IN-19 hydrochloride

Cat. No.: B11934917
M. Wt: 531.0 g/mol
InChI Key: MDVWPMFJGCMERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI3K-IN-19 hydrochloride is a potent inhibitor of phosphatidylinositol-3-kinase (PI3K), a family of enzymes involved in cellular functions such as growth, proliferation, differentiation, and survival. This compound is primarily used in scientific research to study the PI3K signaling pathway, which is frequently dysregulated in various cancers .

Preparation Methods

The synthesis of PI3K-IN-19 hydrochloride involves multiple steps. One method includes the preparation of the compound in vivo by dissolving the main solution in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300), Tween 80, and distilled water . The exact synthetic routes and reaction conditions for industrial production are proprietary and not publicly disclosed.

Chemical Reactions Analysis

PI3K-IN-19 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens like chlorine (Cl2) and bromine (Br2).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PI3K-IN-19 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

PI3K-IN-19 hydrochloride exerts its effects by inhibiting the activity of PI3K enzymes. PI3K enzymes phosphorylate the signaling lipid phosphatidylinositol-4,5-bisphosphate (PIP2) to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt, to the plasma membrane, activating the PI3K/Akt/mTOR signaling pathway . By inhibiting PI3K, this compound disrupts this signaling pathway, leading to reduced cell growth and proliferation.

Comparison with Similar Compounds

PI3K-IN-19 hydrochloride is compared with other PI3K inhibitors such as:

This compound is unique due to its specific inhibition profile and its use in research settings to study the PI3K pathway.

Properties

Molecular Formula

C23H27ClN8O5

Molecular Weight

531.0 g/mol

IUPAC Name

2-amino-N-[7-methoxy-8-[3-(3-oxomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;hydrochloride

InChI

InChI=1S/C23H26N8O5.ClH/c1-34-19-16(36-9-2-6-30-8-10-35-13-17(30)32)4-3-15-18(19)28-23(31-7-5-25-20(15)31)29-21(33)14-11-26-22(24)27-12-14;/h3-4,11-12,25H,2,5-10,13H2,1H3,(H2,24,26,27);1H

InChI Key

MDVWPMFJGCMERX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5=O.Cl

Origin of Product

United States

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